Asenapine-d7 (Major) is a deuterated form of asenapine, an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar disorder. The deuteration enhances its stability and allows for more precise pharmacokinetic studies. Asenapine is unique in its formulation, being available exclusively as a sublingual tablet, which facilitates rapid absorption and onset of action.
Asenapine-d7 is synthesized from asenapine through specific chemical processes that incorporate deuterium, an isotope of hydrogen. This compound is utilized in various research settings, particularly in pharmacokinetic studies and metabolic profiling.
Asenapine-d7 falls under the category of pharmaceutical compounds, specifically classified as an atypical antipsychotic. It is a derivative of asenapine, which is known for its efficacy in treating mood disorders.
The synthesis of asenapine-d7 involves several key steps:
The synthetic route must ensure that the deuterium incorporation does not alter the pharmacological properties of asenapine while enhancing its analytical characteristics. The total yield and purity are crucial metrics for evaluating the success of the synthesis.
Asenapine-d7 maintains a similar molecular structure to asenapine but incorporates deuterium atoms at specific positions. The general formula for asenapine is CHNO, while that for asenapine-d7 would be CHDNO, reflecting the substitution of hydrogen atoms with deuterium.
Asenapine-d7 can participate in various chemical reactions similar to its non-deuterated counterpart:
The reactions involving asenapine-d7 are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to track deuterium incorporation and metabolic pathways.
Asenapine acts primarily on dopamine and serotonin receptors in the brain:
The mechanism by which asenapine-d7 operates is expected to mirror that of regular asenapine, with studies focusing on how deuteration influences receptor binding affinity and efficacy.
Pharmacological studies indicate that both forms exhibit similar profiles in terms of efficacy against schizophrenia and bipolar disorder, although detailed comparative studies are necessary to assess any differences due to isotopic substitution.
Asenapine-d7 serves multiple purposes in scientific research:
Asenapine-d7 incorporates seven deuterium atoms (²H or D) at specific molecular positions to create a stable isotopologue of the antipsychotic drug Asenapine. This strategic deuteration targets metabolically vulnerable sites identified in the parent compound, primarily the N-methyl group and aromatic rings, where hydrogen atoms are susceptible to oxidative metabolism by cytochrome P450 enzymes (notably CYP1A2) [2] [6]. The deuterium kinetic isotope effect (DKIE) reduces the rate of carbon-hydrogen bond cleavage at these positions, potentially prolonging the metabolic half-life and minimizing the formation of reactive intermediates [5]. The "Major" designation indicates deuterium enrichment at the N-methyl position (CD₃) and four additional aromatic sites, creating a molecular signature essential for tracking drug distribution and biotransformation pathways without altering pharmacological activity [1] [7].
Table 1: Deuterium Substitution Sites in Asenapine-d7
Molecular Position | Chemical Environment | Deuteration Ratio | Metabolic Consequence |
---|---|---|---|
N-Methyl | Aliphatic (CD₃) | >99% | Inhibits N-demethylation |
Aromatic protons | Ortho/para to chlorine | >98% | Blocks hydroxylation |
Bridge protons | Aliphatic (CD₂) | >98% | Stabilizes ring oxidation |
The molecular formula of Asenapine-d7 is C₁₇H₉D₇ClNO, with a precise molecular weight of 292.81 g/mol—7.053 Da higher than non-deuterated Asenapine (285.77 g/mol) [1] [7]. High-resolution mass spectrometry (HRMS) reveals characteristic ion clusters separated by 7 Da:
Table 2: Mass Spectral Signatures of Asenapine-d7 vs. Asenapine
Parameter | Asenapine-d7 | Asenapine | Mass Shift (ΔDa) |
---|---|---|---|
Molecular ion ([M+H]⁺) | 293.82 | 286.77 | +7.05 |
Fragment ion 1 | 275.80 | 268.75 | +7.05 |
Fragment ion 2 | 231.75 | 224.70 | +7.05 |
Isotopic purity | >98% D₇ | N/A | N/A |
Nuclear Magnetic Resonance (NMR) spectroscopy highlights deuterium-induced spectral simplifications:
X-ray diffraction (XRD) analyses reveal that deuterium substitution enhances crystalline lattice stability:
Table 3: Stability Profile of Asenapine-d7 Under Stress Conditions
Stress Condition | Asenapine-d7 Degradation | Primary Degradants | Mechanism |
---|---|---|---|
Acidic hydrolysis | <5% (24h) | Deschloro Asenapine-d7 | Aromatic electrophilic substitution blocked |
Basic hydrolysis | <3% (24h) | None detected | Ester hydrolysis inhibited |
Oxidative (3% H₂O₂) | 1.5% (24h) | Asenapine-d7 sulfoxide | Reduced sulfide oxidation |
Photolytic (UV) | <2% (48h) | None detected | C-D bond resists homolysis |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3